molecular formula C10H11N B13121163 3-Ethynyl-4-isopropylpyridine

3-Ethynyl-4-isopropylpyridine

Cat. No.: B13121163
M. Wt: 145.20 g/mol
InChI Key: OUYUOMOIGRGSMQ-UHFFFAOYSA-N
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Description

3-Ethynyl-4-isopropylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the 3-position and an isopropyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-4-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the catalytic alkylation of pyridine with methanol and dimethyl ether under high-pressure conditions can yield 3-isopropylpyridine . This intermediate can then be subjected to further reactions to introduce the ethynyl group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale catalytic processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalysts and reaction conditions allows for efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-4-isopropylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted pyridines with different functional groups attached to the ethynyl carbon.

Scientific Research Applications

3-Ethynyl-4-isopropylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-4-isopropylpyridine involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-4-isopropylpyridine is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of molecular interactions.

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

3-ethynyl-4-propan-2-ylpyridine

InChI

InChI=1S/C10H11N/c1-4-9-7-11-6-5-10(9)8(2)3/h1,5-8H,2-3H3

InChI Key

OUYUOMOIGRGSMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC=C1)C#C

Origin of Product

United States

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